molecular formula C16H18FN3O6S B2679723 N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide CAS No. 2034291-98-8

N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide

Cat. No.: B2679723
CAS No.: 2034291-98-8
M. Wt: 399.39
InChI Key: HAXNNZPGUNBUPZ-UHFFFAOYSA-N
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Description

N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide is a complex organic compound that features a combination of oxazolidine, pyrrolidine, and benzenesulfonamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide typically involves multiple steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the cyclization of amino acids or their derivatives.

    Pyrrolidine Incorporation: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with 2-fluorobenzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems, including their antimicrobial and anti-inflammatory properties.

    Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This can lead to the disruption of essential biological processes in microorganisms or cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl derivatives: These compounds share the oxazolidine and pyrrolidine moieties but lack the sulfonamide group.

    2-fluorobenzenesulfonamide derivatives: These compounds contain the sulfonamide group but differ in the rest of their structure.

Uniqueness

N-(3-(3-(2,4-dioxooxazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)-2-fluorobenzenesulfonamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of both the oxazolidine and sulfonamide groups allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-[3-(2,4-dioxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O6S/c17-12-3-1-2-4-13(12)27(24,25)18-7-5-14(21)19-8-6-11(9-19)20-15(22)10-26-16(20)23/h1-4,11,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXNNZPGUNBUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)C(=O)CCNS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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